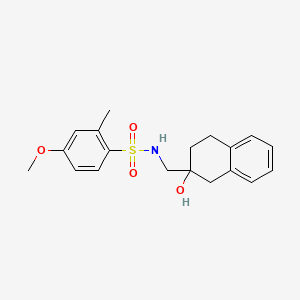

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide

Descripción

Propiedades

IUPAC Name |

N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-4-methoxy-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4S/c1-14-11-17(24-2)7-8-18(14)25(22,23)20-13-19(21)10-9-15-5-3-4-6-16(15)12-19/h3-8,11,20-21H,9-10,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LACNPOMHKCPMGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2(CCC3=CC=CC=C3C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the tetrahydronaphthalene core. One common approach is the reduction of naphthalene to 1,2,3,4-tetrahydronaphthalene, followed by further functionalization to introduce the hydroxyl and sulfonamide groups.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to manage the reagents and reaction parameters, such as temperature and pressure, to achieve the desired product.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of reduced derivatives, such as alcohols or amines.

Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Aplicaciones Científicas De Investigación

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

Biology: The compound's biological activity makes it useful in studying enzyme inhibition and receptor binding.

Medicine: It has potential therapeutic applications, including anti-inflammatory and antimicrobial properties.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes, which can lead to therapeutic effects. The hydroxyl and methoxy groups contribute to the compound's binding affinity and specificity.

Comparación Con Compuestos Similares

Structural Features

Key Observations :

Key Observations :

Spectroscopic Data

Key Observations :

Actividad Biológica

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide is a complex organic compound with potential biological activities. This article explores its biological activity through various studies and findings, highlighting its mechanisms of action, effects in different biological contexts, and relevant research data.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- IUPAC Name : N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide

- Molecular Formula : C17H21NO4S

- Molecular Weight : 345.42 g/mol

This compound features a tetrahydronaphthalene moiety linked to a sulfonamide group, which is known for various pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Studies suggest that it may modulate pathways related to:

- Inflammation : By inhibiting pro-inflammatory cytokines.

- Cell Proliferation : Affecting cancer cell lines by inducing apoptosis.

- Antioxidant Activity : Reducing oxidative stress markers in cellular models.

Antidiabetic Effects

A study examining the effects of related compounds indicated that derivatives similar to N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide exhibited significant antidiabetic properties. For instance:

| Group | Dose (mg/kg) | Plasma Glucose (mg/dL) | Plasma Insulin (μU/ml) |

|---|---|---|---|

| Normal | - | 69±3.19 | 15.62±1.3 |

| Diabetic Control | - | 288±3.28 | 6.89±1.0 |

| Diabetic + Compound | 0.5 | 75±2.0 | 16.0±1.3 |

The results demonstrated that treatment with the compound significantly reduced plasma glucose levels and increased insulin secretion compared to diabetic controls .

Antioxidant Properties

Research has highlighted the antioxidant potential of similar compounds, which can mitigate oxidative stress in diabetic models by reducing lipid peroxidation markers such as TBARS (Thiobarbituric Acid Reactive Substances):

| Group | TBARS (nmol/ml) |

|---|---|

| Normal | 1.6±0.12 |

| Diabetic Control | 3.9±0.05 |

| Diabetic + Compound | 1.4±0.02 |

These findings suggest that the compound may exert protective effects against oxidative damage associated with diabetes .

Case Studies and Research Insights

Several studies have investigated the biological activity of compounds related to N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide:

- Anticancer Activity : In vitro studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.

- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties in models of neurodegenerative diseases by reducing inflammation and oxidative stress.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide, and how can reaction conditions be standardized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between a hydroxy-tetrahydronaphthalene derivative and a sulfonamide precursor. Key steps include:

- Step 1 : Activation of the hydroxy group via tosylation or mesylation to improve leaving-group capacity.

- Step 2 : Coupling with 4-methoxy-2-methylbenzenesulfonamide under basic conditions (e.g., triethylamine in dichloromethane) .

- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.

- Critical Parameters : Temperature (0–25°C), solvent polarity, and stoichiometric ratios of reagents significantly impact yields. For reproducibility, use anhydrous solvents and inert atmospheres .

Q. How can the purity and stereochemical integrity of this compound be validated using analytical techniques?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR should confirm the absence of diastereomeric impurities. Key signals include the hydroxy proton (δ 1.5–2.5 ppm, broad) and sulfonamide NH (δ 5.0–6.0 ppm) .

- HPLC : Use a C18 column with a methanol/water gradient (70:30 to 95:5) to achieve baseline separation. Retention time consistency (±0.2 min) indicates purity .

- Chiral HPLC or CD Spectroscopy : Required if the tetrahydronaphthalene moiety introduces stereocenters. Compare optical rotation ([α]D) with literature values .

Q. What are the common challenges in isolating N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide, and how can they be mitigated?

- Methodological Answer :

- Challenge 1 : Hydrolysis of the sulfonamide group under acidic/basic conditions.

- Solution : Neutralize reaction mixtures promptly and avoid prolonged exposure to aqueous phases .

- Challenge 2 : Co-elution of by-products during purification.

- Solution : Optimize solvent gradients (e.g., 0.1% formic acid in mobile phase) to enhance resolution .

Advanced Research Questions

Q. What mechanistic insights explain the biological activity of this sulfonamide, particularly its enzyme inhibition potential?

- Methodological Answer :

- Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding affinity with enzymes like dihydropteroate synthase (DHPS) or carbonic anhydrase.

- Kinetic Studies : Perform enzyme inhibition assays (e.g., spectrophotometric monitoring of substrate conversion) to determine IC₅₀ values. Compare with structurally related sulfonamides .

- Mutagenesis Studies : Introduce point mutations in enzyme active sites (e.g., DHPS) to identify critical residues for sulfonamide binding .

Q. How can contradictions in spectroscopic data (e.g., unexpected coupling constants in NMR) be resolved?

- Methodological Answer :

- Hypothesis 1 : Dynamic stereochemical effects (e.g., atropisomerism in the tetrahydronaphthalene ring).

- Test : Variable-temperature NMR (VT-NMR) to observe signal splitting/merging .

- Hypothesis 2 : Solvent-dependent conformational changes.

- Test : Acquire NMR spectra in deuterated DMSO, CDCl₃, and methanol to compare coupling patterns .

Q. What computational strategies are effective for predicting the stability of this compound under physiological conditions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate the compound in explicit solvent (e.g., water, pH 7.4) to assess hydrolysis susceptibility of the sulfonamide group.

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the C–S and N–S bonds to identify labile sites .

Q. How does the compound’s stability vary under different storage conditions (e.g., light, temperature)?

- Methodological Answer :

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Compare with controls stored at -20°C .

- Photostability : Expose to UV light (320–400 nm) and quantify decomposition products using LC-MS .

Q. What structure-activity relationship (SAR) trends are observed when modifying the methoxy or methyl groups on the benzenesulfonamide moiety?

- Methodological Answer :

- SAR Study : Synthesize analogs with substituents (e.g., -Cl, -CF₃) at the 4-methoxy position. Test biological activity (e.g., antimicrobial assays) and correlate with Hammett σ values or logP .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.